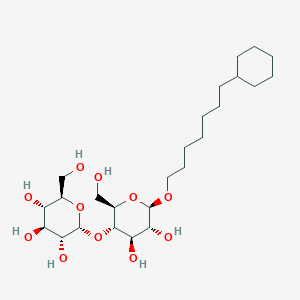

7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside” is an oligiosaccharide used as a detergent for the purification of stable, active human cystic fibrosis transmembrane conductance regulators (CFTRs) . It is also known by the name “CYMAL-7” and has a molecular formula of C25H46O11 .

Molecular Structure Analysis

The molecular weight of “7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside” is 522.63 g/mol . The InChI string representation of its structure is InChI=1S/C25H46O11/c26-13-16-18 (28)19 (29)21 (31)25 (34-16)36-23-17 (14-27)35-24 (22 (32)20 (23)30)33-12-8-3-1-2-5-9-15-10-6-4-7-11-15/h15-32H,1-14H2/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 . The molecule has a complex structure with multiple hydroxyl groups and a long hydrocarbon chain .

Physical And Chemical Properties Analysis

The compound “7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside” has a molecular weight of 522.63 g/mol . It is a solid substance that is dried by centrifugal evaporation from an aqueous solution .

Scientific Research Applications

Membrane Protein Solubilization

CYMAL-7 SOL GRADE: is primarily used as a detergent for the solubilization of membrane proteins . This application is crucial for structural and functional studies of membrane proteins, which are often challenging to work with due to their hydrophobic nature. By integrating into the membrane and surrounding the protein, CYMAL-7 helps to extract and stabilize membrane proteins in solution, facilitating further analysis such as crystallography or electron microscopy.

Protein Stabilization

Beyond solubilization, CYMAL-7 aids in the stabilization of membrane proteins . It maintains the native conformation of proteins in solution, which is essential for preserving their biological activity. This property is particularly beneficial for proteins that are prone to denaturation or aggregation when removed from their lipid environment.

Biochemical Assays

In biochemical assays, CYMAL-7 can be used to reduce non-specific binding of proteins to assay components . This application ensures that the assay results reflect the true interaction between the proteins and their ligands or substrates, leading to more accurate and reliable data.

Drug Discovery

CYMAL-7: plays a role in drug discovery processes, especially in the screening of compounds against membrane-bound targets . Its ability to solubilize and stabilize these targets without denaturing them allows for high-throughput screening of potential drug candidates.

Therapeutic Protein Production

In the production of therapeutic proteins, CYMAL-7 can be used to extract proteins from host cells while maintaining their proper folding and function . This step is critical in the manufacturing process to ensure that the produced proteins are biologically active and suitable for therapeutic use.

Research and Development

CYMAL-7: is utilized in R&D for studying the interaction of membrane proteins with various biomolecules . This includes understanding the mechanism of action of proteins, identifying binding partners, and exploring protein dynamics. Such studies contribute to the fundamental understanding of cellular processes and can inform the development of new therapies.

Mechanism of Action

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(7-cyclohexylheptoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46O11/c26-13-16-18(28)19(29)21(31)25(34-16)36-23-17(14-27)35-24(22(32)20(23)30)33-12-8-3-1-2-5-9-15-10-6-4-7-11-15/h15-32H,1-14H2/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKAVONQUWHNMM-IYBATYGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469552 |

Source

|

| Record name | 7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside | |

CAS RN |

349477-49-2 |

Source

|

| Record name | 7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)